

# Application Notes: Immunohistochemical Analysis of the Tumor Microenvironment Following Anti-CD47 Therapy

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Compound of Interest		
Compound Name:	ENMD-547 (hydrobromide)	
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#### Introduction

CD47, a transmembrane protein, is a critical regulator of the innate immune system, acting as a "don't eat me" signal to macrophages by binding to its receptor, signal-regulatory protein alpha (SIRPα).[1][2] Many cancer cells overexpress CD47 to evade phagocytosis and immune surveillance.[2][3][4] Therapeutic blockade of the CD47-SIRPα interaction has emerged as a promising cancer immunotherapy strategy.[1][3][5] Anti-CD47 antibodies can re-enable macrophage-mediated phagocytosis of tumor cells and enhance anti-tumor T-cell immunity.[4] [6][7]

Immunohistochemistry (IHC) is an indispensable technique for characterizing the tumor microenvironment (TME) and assessing the pharmacodynamic effects of anti-CD47 therapies. By using specific antibodies, IHC allows for the visualization and quantification of immune cell infiltration, such as cytotoxic T lymphocytes (CD8+) and tumor-associated macrophages (TAMs, CD68+), within the tumor tissue. These application notes provide detailed protocols for the IHC staining of key immune markers in tumor tissues following anti-CD47 treatment.

### **Data Presentation**

The following tables summarize hypothetical quantitative data from IHC analysis of tumor tissues from a preclinical mouse model treated with an anti-CD47 antibody.



Table 1: Quantification of CD8+ T Cell Infiltration

Treatment Group	Mean CD8+ Cells per mm² (± SEM)	Fold Change vs. Control	p-value
Vehicle Control	150 ± 25	1.0	-
Anti-CD47 mAb	450 ± 40	3.0	< 0.01

Table 2: Quantification of CD68+ Macrophage Infiltration

Treatment Group	Mean CD68+ Cells per mm² (± SEM)	Fold Change vs. Control	p-value
Vehicle Control	300 ± 35	1.0	-
Anti-CD47 mAb	600 ± 50	2.0	< 0.05

## **Signaling Pathway and Experimental Workflow**

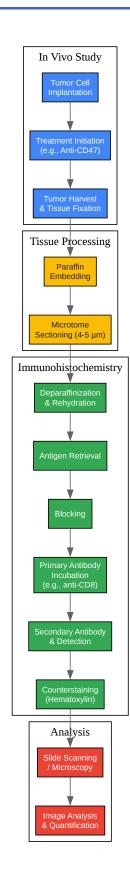
Below are diagrams illustrating the CD47-SIRP $\alpha$  signaling pathway and a typical experimental workflow for assessing the efficacy of an anti-cancer drug using IHC.



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Caption: CD47-SIRPα signaling pathway and its blockade by anti-CD47 antibodies.





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Caption: Experimental workflow for IHC analysis of tumor tissues.



## **Experimental Protocols**

Protocol 1: Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Preparation

This protocol describes the steps for fixing and embedding harvested tumor tissues.

#### Materials:

- 10% Neutral Buffered Formalin (NBF)
- Phosphate-Buffered Saline (PBS)
- Graded ethanol series (70%, 95%, 100%)
- Xylene
- Paraffin wax
- Tissue cassettes
- · Processing and embedding station

#### Procedure:

- Fixation: Immediately following excision, fix tumor tissues in 10% NBF for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
- Dehydration: After fixation, wash the tissues in PBS and dehydrate through a graded series of ethanol:
  - 70% ethanol: 2 changes, 1 hour each
  - 95% ethanol: 2 changes, 1 hour each
  - 100% ethanol: 3 changes, 1 hour each
- Clearing: Clear the dehydrated tissues in xylene with 2-3 changes, 1 hour each.



- Infiltration: Infiltrate the cleared tissues with molten paraffin wax at 60°C. Perform 2-3 changes of paraffin, 1-2 hours each.
- Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks using an embedding station. Ensure proper orientation of the tissue.
- Sectioning: Cut 4-5  $\mu$ m thick sections from the FFPE blocks using a microtome. Float the sections in a water bath at 40-45°C and mount them on positively charged glass slides.
- Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

Protocol 2: Immunohistochemical Staining for CD8 and CD68

This protocol details the staining procedure for detecting CD8+ T cells and CD68+ macrophages in FFPE tissue sections.

#### Materials:

- FFPE tissue sections on slides
- Xylene
- Graded ethanol series (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[8]
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibodies:
  - Rabbit anti-CD8 monoclonal antibody
  - Mouse anti-CD68 monoclonal antibody
- HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)



- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- Hematoxylin counterstain
- · Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene: 2 changes, 5 minutes each.
  - Rehydrate through a graded ethanol series:
    - 100% ethanol: 2 changes, 3 minutes each.
    - 95% ethanol: 2 changes, 3 minutes each.
    - 70% ethanol: 1 change, 3 minutes.
  - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
  - Preheat antigen retrieval buffer to 95-100°C.
  - Immerse slides in the hot buffer and incubate for 20-30 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
  - Rinse slides in deionized water and then in PBS.
- Peroxidase Blocking:
  - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with PBS, 3 changes for 5 minutes each.



#### · Blocking:

- Incubate sections with blocking buffer for 1 hour at room temperature to prevent nonspecific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody (anti-CD8 or anti-CD68) to its optimal concentration in blocking buffer.
  - Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse slides with PBS, 3 changes for 5 minutes each.
  - Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

#### • Detection:

- Rinse slides with PBS, 3 changes for 5 minutes each.
- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
- Stop the reaction by rinsing with deionized water.
- Counterstaining:
  - Immerse slides in hematoxylin for 1-2 minutes.
  - Rinse with tap water.
  - "Blue" the sections in running tap water or a bluing agent.



- Dehydration and Mounting:
  - Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).
  - Clear in xylene.
  - Apply a coverslip using a permanent mounting medium.

Protocol 3: Image Acquisition and Quantification

This protocol outlines the steps for analyzing the stained slides.

#### Materials:

- Stained slides
- Light microscope with a digital camera or a whole-slide scanner
- Image analysis software (e.g., ImageJ, HALO)[9]

#### Procedure:

- Image Acquisition:
  - Acquire high-resolution images of the stained tissue sections. For whole-slide scanning, ensure appropriate focus and color balance. For microscopy, capture multiple representative fields of view from the tumor core and invasive margin.
- Image Analysis:
  - Use image analysis software to quantify the number of positively stained cells (brown DAB signal).
  - Define the regions of interest (ROI), such as the tumor area and stroma.
  - Set a color threshold to specifically detect the DAB stain and the hematoxylin counterstain.
  - Use the software's cell counting or particle analysis functions to count the number of positive cells within the defined ROIs.



- Data Normalization:
  - Calculate the density of positive cells by dividing the cell count by the area of the ROI (e.g., cells per mm²).
  - Perform statistical analysis to compare cell densities between different treatment groups.

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